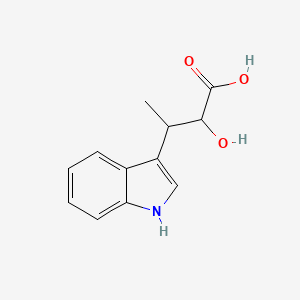

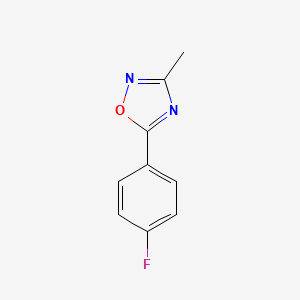

![molecular formula C4H6N2S2 B1337643 5-Ethylsulfanyl-[1,2,3]thiadiazole CAS No. 50473-51-3](/img/structure/B1337643.png)

5-Ethylsulfanyl-[1,2,3]thiadiazole

Vue d'ensemble

Description

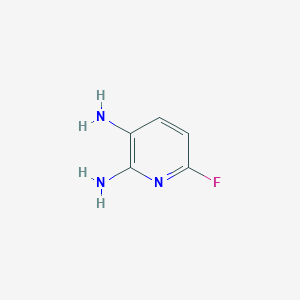

The compound 5-Ethylsulfanyl-[1,2,3]thiadiazole is a sulfur-containing heterocycle that is part of a broader class of thiadiazoles, which have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. Thiadiazoles are characterized by a ring structure containing both sulfur and nitrogen atoms, which contributes to their unique chemical behavior and biological activity .

Synthesis Analysis

The synthesis of thiadiazoles with sulfur-containing alkyl side chains has been reported, where the structure of the nitroaryl unit and the pendent group on the thiadiazole ring significantly influence the biological activity. For instance, compounds with an ethylsul

Applications De Recherche Scientifique

Glutaminase Inhibitors for Cancer Therapy

5-Ethylsulfanyl-[1,2,3]thiadiazole derivatives have been evaluated for their potential in cancer therapy, focusing on glutaminase inhibition. A notable study explored the design, synthesis, and pharmacological assessment of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an allosteric inhibitor of kidney-type glutaminase (GLS). These analogs aimed at retaining BPTES's potency while enhancing drug-like properties, including solubility. This research highlights the therapeutic potential of GLS inhibition in cancer treatment, demonstrating significant efficacy in vitro and in a mouse xenograft model of human lymphoma B cells (Shukla et al., 2012).

Thermal and Structural Characteristics

Research into the structural and thermal behaviors of organic crystals containing thiadiazole moieties has provided insights into their molecular interactions. Studies on compounds such as 5-ethyl-2-amino-1,3,4-thiadiazole (EATZ) have determined their orthorhombic and monoclinic crystal structures. Thermal analysis using DSC and TG in a nitrogen atmosphere revealed the melting point and decomposition temperature, aiding in understanding the stability and interactions of thiadiazole-containing organic crystals (Xiao‐qing Shen et al., 2005).

Antimicrobial and Antifungal Properties

Derivatives of 5-ethylsulfanyl-[1,2,3]thiadiazole have shown promising antimicrobial and antifungal activities. Synthesis of certain heterocyclic compounds containing the thiadiazole cycle has resulted in substances effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal action against Candida albicans. This research opens avenues for developing new antimicrobial agents with high efficacy (I. Sych et al., 2019).

Synthesis for Chemical Research

A straightforward synthesis approach has been developed for 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones via a three-component condensation. This method represents a significant contribution to the field of chemical synthesis, providing moderate to good yields of thiadiazole derivatives. Such advancements are crucial for the efficient production of thiadiazole-based compounds for further biological and pharmaceutical evaluation (Majid Ehsanfar et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

5-ethylsulfanylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKBVAJMGSRDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493118 | |

| Record name | 5-(Ethylsulfanyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylsulfanyl-[1,2,3]thiadiazole | |

CAS RN |

50473-51-3 | |

| Record name | 5-(Ethylsulfanyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)